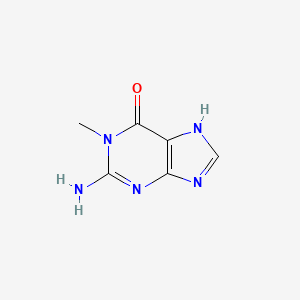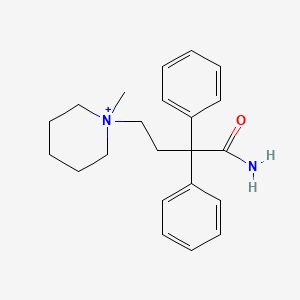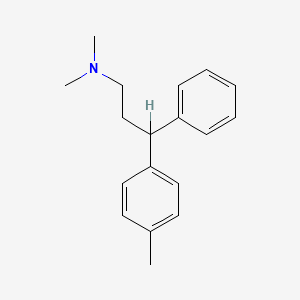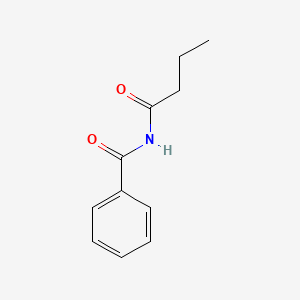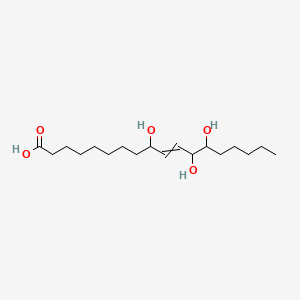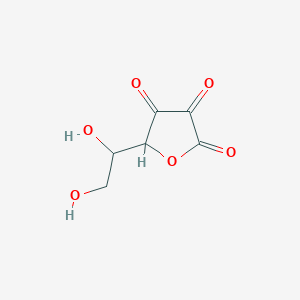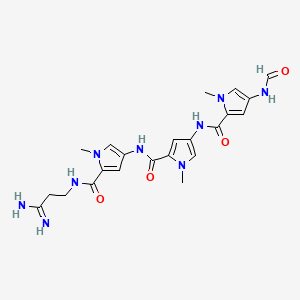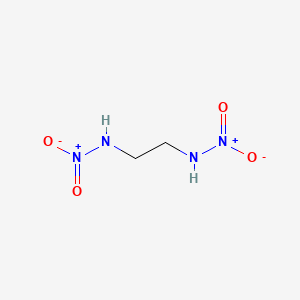
Gibberellin A53
Overview
Description
Gibberellin A53 is a member of the gibberellin family, which are tetracyclic diterpenoid compounds known for their role as plant hormones. These compounds are crucial in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering . This compound, specifically, is a C20-gibberellin, characterized by its unique structure and biological activity .
Mechanism of Action
Target of Action
Gibberellin A53, like other gibberellins, primarily targets DELLA proteins . These proteins are growth repressors that inhibit plant development. When this compound binds to these proteins, it triggers their degradation, thereby promoting plant growth .
Mode of Action
This compound interacts with its targets by binding to a soluble protein receptor . This binding activates a protein complex that attaches ubiquitin to the DELLA proteins . The ubiquitination of DELLA proteins signals for their degradation through proteasomes . This degradation process removes the growth-inhibiting effects of the DELLA proteins, allowing for plant growth and development .
Biochemical Pathways
This compound is involved in the gibberellin biosynthesis pathway . In this pathway, GA 12 and GA 53 are converted to various gibberellin intermediates and bioactive gibberellins, including GA 1 and GA 4, by a series of oxidation steps . These steps are catalyzed by 2-oxoglutarate–dependent dioxygenases, GA 20-oxidases (GA20ox), and GA 3-oxidases (GA3ox) .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It’s known that gibberellins are synthesized in the root and stem apical meristems, young leaves, and seed embryos, and are likely transported through the vascular tissue .
Result of Action
The action of this compound results in various physiological effects. It stimulates shoot elongation, seed germination, and fruit and flower maturation . Other effects include gender expression and the delay of senescence in leaves and fruit . This compound also helps grapevines climb up toward the light by causing meristems that would have developed into flowers to develop into tendrils instead .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the seeds of some plant species require exposure to cold or light to germinate . In the absence of water, germination is blocked by a hormone called abscisic acid, which inhibits the activity of gibberellins . Thus, the action of this compound can be influenced by environmental conditions such as temperature, light, and water availability .
Biochemical Analysis
Biochemical Properties
Gibberellin A53 is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the enzyme gibberellin 20-oxidase, which converts precursor molecules into bioactive gibberellins, including this compound . Additionally, this compound interacts with gibberellin receptors, such as GID1, which play a role in signal transduction pathways that regulate plant growth . These interactions are essential for the proper functioning of this compound in promoting plant development.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound promotes cell elongation by enhancing the expression of genes involved in cell wall loosening and expansion . It also affects cellular metabolism by increasing the activity of enzymes involved in the biosynthesis of cell wall components and other growth-related molecules . These cellular effects are crucial for the overall growth and development of plants.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors and subsequent activation of downstream signaling pathways. Upon binding to the GID1 receptor, this compound forms a complex that interacts with DELLA proteins, leading to their degradation . This degradation releases transcription factors that activate the expression of growth-promoting genes . Additionally, this compound can modulate the activity of enzymes involved in its own biosynthesis and metabolism, creating a feedback loop that regulates its levels within the plant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the hormone can lead to sustained growth and development changes . These temporal effects are important for understanding the long-term impact of this compound on plant physiology.
Dosage Effects in Animal Models
While this compound is primarily studied in plants, its effects in animal models have also been explored. Different dosages of this compound can lead to varying effects, with low doses promoting growth and development, while high doses may cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response, and exceeding this threshold can result in negative outcomes . These dosage effects are critical for determining the safe and effective use of this compound in agricultural applications.
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It is synthesized from precursor molecules through a series of enzymatic reactions, including the action of gibberellin 20-oxidase . This compound can also be converted into other bioactive gibberellins through further enzymatic modifications . These metabolic pathways are essential for maintaining the proper levels of this compound and ensuring its availability for regulating plant growth and development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. This compound is transported through the plant via the phloem and xylem, allowing it to reach target tissues where it exerts its effects . Specific transporters and binding proteins facilitate the movement of this compound across cell membranes and ensure its proper localization within the plant . This transport and distribution are essential for the coordinated regulation of plant growth and development.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for its interactions with other biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments, ensuring its proper function within the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A53 typically involves the selective reduction of the 10β-carboxy group of gibberellin A12 . This process can be achieved through various chemical reactions, including the use of reducing agents under controlled conditions to ensure the selective reduction without affecting other functional groups.
Industrial Production Methods: Industrial production of gibberellins, including this compound, often employs fermentation technology. Fusarium moniliforme, a fungus, is commonly used in submerged and solid-state fermentation processes to produce gibberellins . The production process involves several stages, including strain selection, inoculum development, and optimization of fermentation conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A53 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Selective reduction of carboxy groups to aldehydes or alcohols.
Substitution: Functional groups in this compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, but often involve catalysts or specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound aldehyde .
Scientific Research Applications
Gibberellin A53 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Gibberellin A53 is unique among gibberellins due to its specific structure and biological activity. Similar compounds include:
- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A7
These compounds share similar roles in plant growth regulation but differ in their specific structures and levels of biological activity . This compound, for instance, has distinct functional groups that confer unique properties compared to other gibberellins .
Properties
IUPAC Name |
(1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,17-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEMYYICWZPENF-VOLTXKGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331540 | |
| Record name | Gibberellin A53 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gibberellin A53 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51576-08-0 | |
| Record name | Gibberellin A53 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51576-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A53 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibberellin A53 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 - 274 °C | |
| Record name | Gibberellin A53 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of gibberellin A53 (GA53) in plant growth and development?
A: this compound is a precursor in the biosynthesis of bioactive gibberellins, which are plant hormones that regulate various aspects of growth and development, such as stem elongation, seed germination, and flowering. [, , ]
Q2: How does the availability of light affect GA53 metabolism in plants?
A: Research on Salix pentandra (bay willow) suggests that the conversion of GA53 to other gibberellins, specifically gibberellin A19 (GA19) and subsequently gibberellin A20 (GA20), might be hindered under short-day conditions. This blockage could contribute to the cessation of shoot elongation observed in plants exposed to limited daylight. []
Q3: Can exogenous application of specific gibberellins compensate for the reduced conversion of GA53 under short-day conditions?
A: Yes, in Salix pentandra, treatment with GA20 or gibberellin A1 (GA1) under short-day conditions can promote shoot elongation, effectively mimicking the effect of transferring the plants to long-day conditions. []
Q4: What is the significance of studying GA53 metabolism in a cell-free system?
A: Utilizing cell-free systems, such as those derived from Cucurbita maxima (pumpkin) endosperm and embryos, allows researchers to isolate and investigate specific steps in the gibberellin biosynthesis pathway, including the conversion of GA53. [, ] This approach facilitates a deeper understanding of the enzymes involved and their regulation.
Q5: Which plant species, besides those already mentioned, have been studied for GA53 metabolism?
A5: Studies have investigated GA53 metabolism in various plant species, including:
- Pinus massoniana (Masson pine) []
- Panax japonicus var. major (Japanese ginseng) []
- Pisum sativum (pea) []
- Nicotiana tabacum (common tobacco) []
- Catharanthus roseus (Madagascar periwinkle) []
- Zea mays (maize) []
Q6: Has the conjugate addition of lithium methylcuprates to gibberellin compounds, similar to the synthesis of 10-epi-gibberellin A53, been explored further?
A: While the cited research focuses on the specific synthesis of 10-epi-gibberellin A53 using lithium methylcuprates and the enone derived from this compound [, ], further exploration of similar conjugate additions with other gibberellin derivatives could provide insights into structure-activity relationships and potentially lead to the development of novel plant growth regulators.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



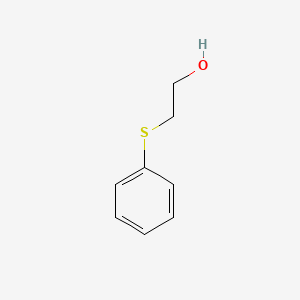
![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)

